

Application Notes & Protocols: Synthesis of 1-Phenylpiperidine-3-carboxamide

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Compound of Interest

Compound Name: 1-Phenylpiperidine-3-carboxamide

CAS No.: 58971-08-7

Cat. No.: B1469419

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This document provides a detailed guide to the synthesis of **1-Phenylpiperidine-3-carboxamide**, a key heterocyclic scaffold found in a variety of biologically active compounds. The piperidine ring is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous drugs and clinical candidates.^{[1][2]} This guide outlines two primary, robust synthetic strategies, offering flexibility based on starting material availability and project requirements. Each protocol is presented with step-by-step instructions, mechanistic insights, and process optimization considerations to ensure reproducibility and success.

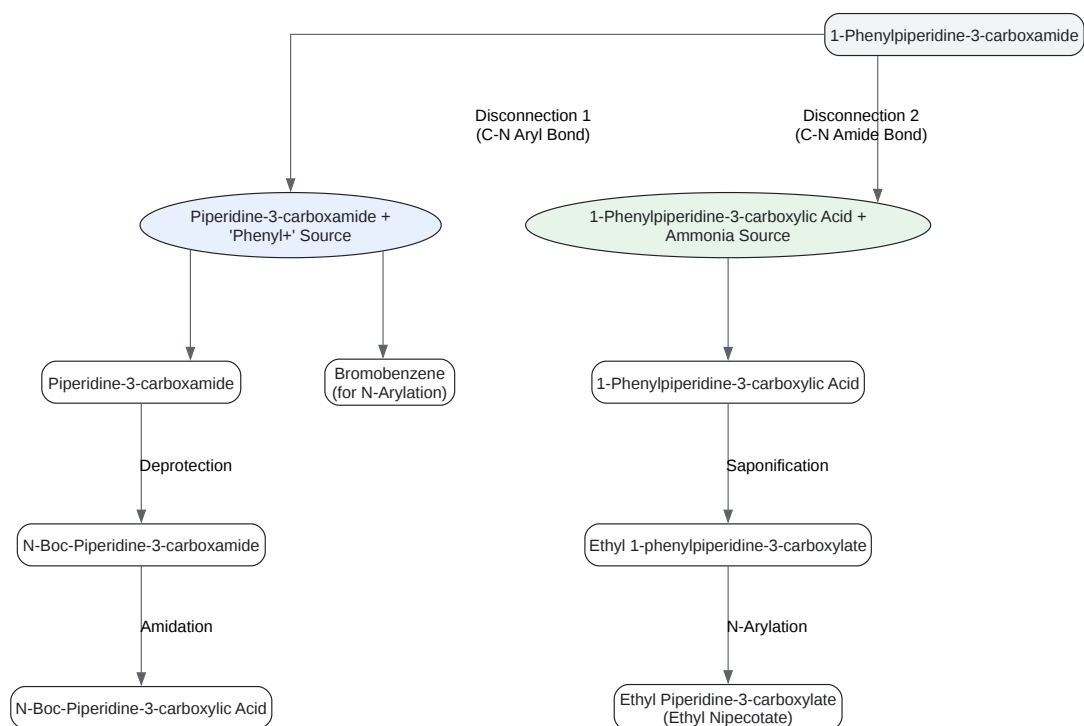
Synthetic Overview and Retrosynthetic Analysis

The synthesis of **1-Phenylpiperidine-3-carboxamide** can be approached from two logical retrosynthetic disconnections, which form the basis of the protocols detailed in this guide.

- **Strategy A: Amide First, N-Arylate Second.** This approach involves first forming the C3-carboxamide on a protected piperidine ring, followed by deprotection and subsequent N-arylation to introduce the N1-phenyl group.

- Strategy B: N-Arylate First, Amide Second. This strategy begins with the N-arylation of a piperidine-3-carboxylate ester, followed by hydrolysis of the ester to a carboxylic acid and subsequent amidation to form the target molecule.

These strategies leverage common, well-established reactions in organic synthesis, including amide coupling, protecting group chemistry, and transition metal-catalyzed cross-coupling.



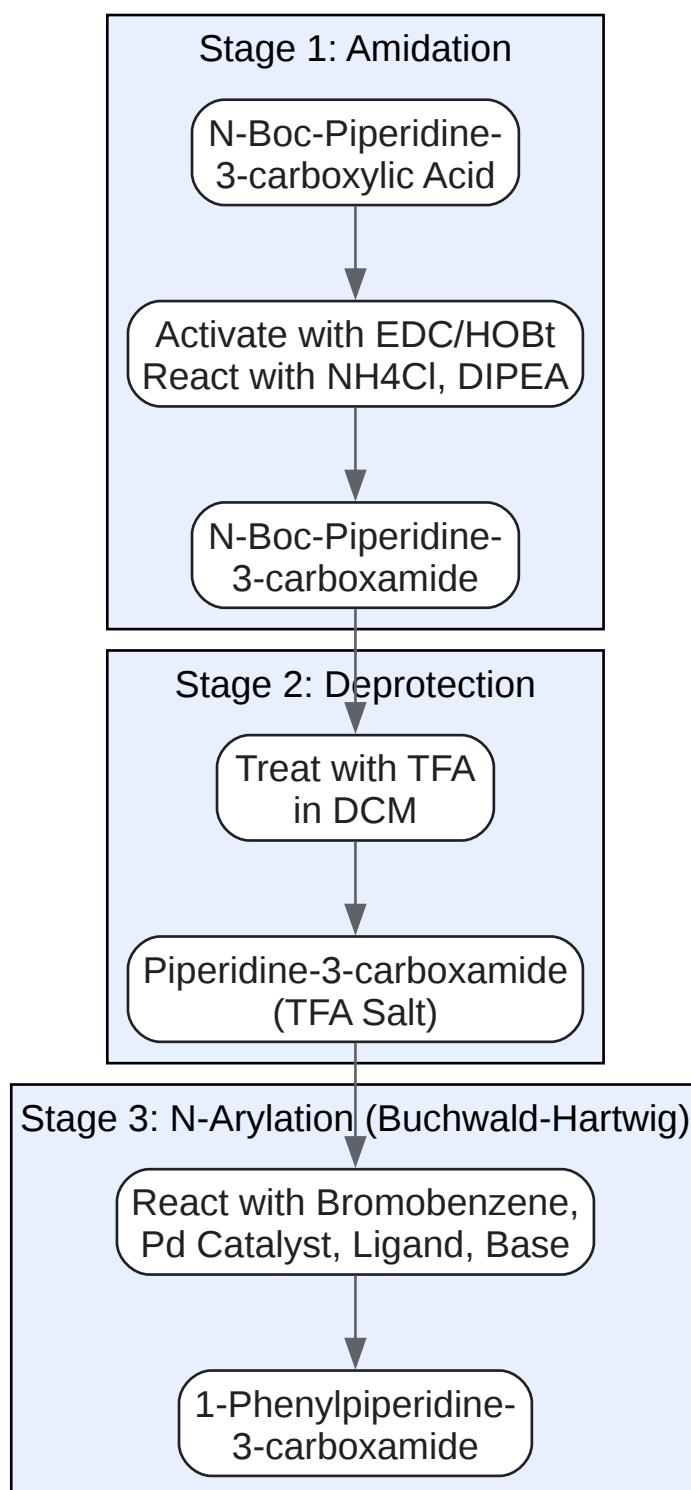
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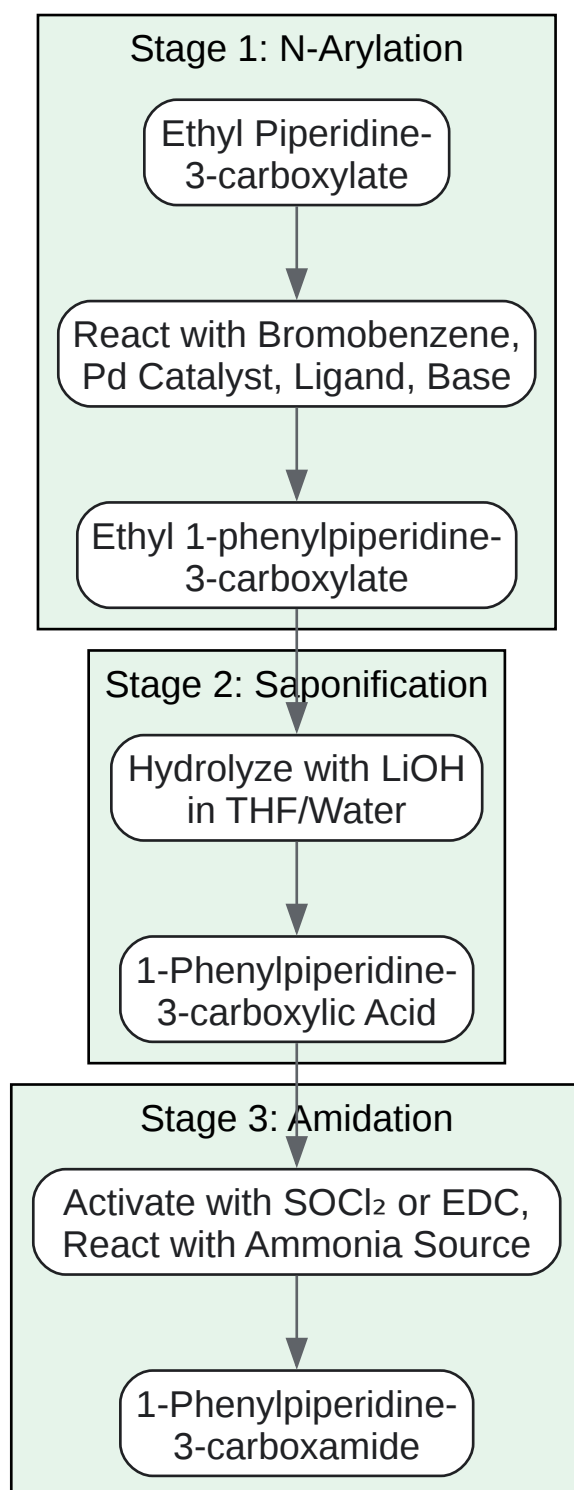
Caption: Retrosynthetic analysis of **1-Phenylpiperidine-3-carboxamide**.

Protocol 1: Synthesis via N-Arylation of Piperidine-3-carboxamide

This protocol is advantageous when piperidine-3-carboxylic acid derivatives are readily available. It involves three key stages: amidation of a protected piperidine, removal of the protecting group, and a final palladium-catalyzed N-arylation.

Workflow for Protocol 1





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